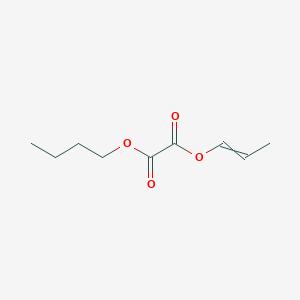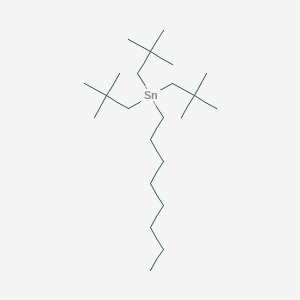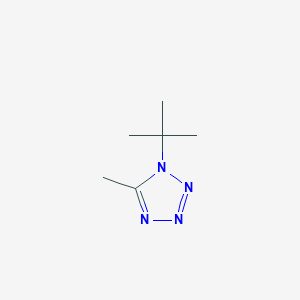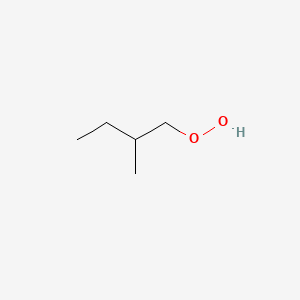
Gallium;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium-titanium compounds are intermetallic compounds formed by the combination of gallium and titanium. These compounds exhibit unique properties that make them valuable in various scientific and industrial applications. Gallium, a soft, silvery metal, is known for its low melting point and ability to form stable compounds with other elements. Titanium, on the other hand, is a strong, lightweight metal with excellent corrosion resistance. The combination of these two elements results in compounds with enhanced mechanical, thermal, and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Gallium-titanium compounds can be synthesized through various methods, including:
Direct Reaction: Gallium and titanium can be directly reacted at high temperatures (843–893 K) to form intermetallic compounds such as Ti₃Ga and Ti₂Ga.
Powder Metallurgy: This method involves mixing gallium and titanium powders, followed by compaction and sintering at high temperatures to form the desired intermetallic compounds.
Industrial Production Methods
In industrial settings, gallium-titanium compounds are typically produced using high-temperature furnaces under controlled atmospheres to prevent oxidation. The process involves melting the constituent metals and allowing them to react and form the desired intermetallic compounds. The resulting materials are then cooled and processed into various forms for different applications.
化学反应分析
Types of Reactions
Gallium-titanium compounds undergo various chemical reactions, including:
Oxidation: These compounds can react with oxygen at elevated temperatures to form oxides.
Reduction: Gallium-titanium oxides can be reduced back to their metallic forms using reducing agents such as hydrogen.
Substitution: Gallium-titanium compounds can undergo substitution reactions where other elements replace gallium or titanium in the compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires reducing agents like hydrogen gas and high temperatures.
Substitution: Involves the use of other metals or non-metals under controlled conditions.
Major Products Formed
Oxidation: Forms gallium oxide (Ga₂O₃) and titanium oxide (TiO₂).
Reduction: Yields pure gallium and titanium metals.
Substitution: Produces various substituted intermetallic compounds depending on the substituent used.
科学研究应用
Gallium-titanium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Medicine: Utilized in the development of antimicrobial agents and diagnostic tools.
作用机制
The mechanism by which gallium-titanium compounds exert their effects involves several molecular targets and pathways:
Antibacterial Action: Gallium ions can replace iron in bacterial metabolism, disrupting essential processes and inhibiting bacterial growth.
Catalytic Activity: The unique electronic structure of gallium-titanium compounds allows them to act as effective catalysts in various chemical reactions.
Mechanical Strengthening: The formation of intermetallic compounds enhances the mechanical properties of titanium, making it more resistant to deformation and wear.
相似化合物的比较
Gallium-titanium compounds can be compared with other intermetallic compounds such as:
Gallium-Aluminum Compounds: These compounds also exhibit high strength and corrosion resistance but have different electronic properties.
Titanium-Aluminum Compounds: Known for their high-temperature stability and strength, but lack the unique antibacterial properties of gallium-titanium compounds.
Gallium-Indium Compounds: These compounds are used in electronics due to their excellent conductivity but do not possess the same mechanical strength as gallium-titanium compounds.
Conclusion
Gallium-titanium compounds are versatile materials with a wide range of applications in science and industry Their unique combination of properties makes them valuable in fields such as chemistry, biology, medicine, and engineering
属性
分子式 |
GaTi |
|---|---|
分子量 |
117.590 g/mol |
IUPAC 名称 |
gallium;titanium |
InChI |
InChI=1S/Ga.Ti |
InChI 键 |
YXUQHTDQKKCWNG-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ga] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)


![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)

![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)



![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

